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Compound of Interest

Compound Name: Phenoxyacetaldehyde

Cat. No.: B1585835

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Phenoxyacetaldehyde (CAS No: 2120-70-9), a significant organic compound with applications
in various chemical syntheses. This document presents its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental
protocols and a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and MS analyses of Phenoxyacetaldehyde.

Table 1: *H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
9.77 S 1H -CHO
7.32-7.26 m 2H Ar-H (meta)
6.99-6.94 m 3H Ar-H (ortho, para)
4.60 S 2H -O-CH2-
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Solvent: CDCls, Reference: TMS (0 ppm)

Table 2: *3C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Chemical Shift (6) ppm

Carbon Type

199.9 C=0 (Aldehyde)

157.9 Ar-C (Quaternary, C-O)
129.6 Ar-CH (meta)

121.6 Ar-CH (para)

114.8 Ar-CH (ortho)

73.1 -O-CHza-

Solvent: CDCls, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment
3065, 3042 Medium Aromatic C-H Stretch
2932, 2878 Medium Aliphatic C-H Stretch
) Aldehyde C-H Stretch (Fermi

2830, 2730 Medium

resonance)
1740 Strong C=0 Stretch (Aldehyde)
1599, 1495 Strong Aromatic C=C Stretch
1244 Strong Aryl-O-C Stretch (Asymmetric)
1078 Strong Aryl-O-C Stretch (Symmetric)

Aromatic C-H Bend (Out-of-
754, 691 Strong

plane)

Sample Phase: Liquid Film
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Relative Intensity (%) Assignment
136 25 [M]* (Molecular lon)
107 100 [M - CHOJ*
94 30 [CeHsOH]*
77 80 [CeHs]*
65 20 [CsHs]*
51 35 [CaH3]*

lonization Method: Electron lonization (El) at 70 eV

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic
data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of approximately 5-10 mg of Phenoxyacetaldehyde is
dissolved in about 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

e Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz NMR spectrometer.

e 1H NMR Acquisition: The spectrum is acquired with a 90° pulse width, a relaxation delay of 1
second, and an acquisition time of 4 seconds. A total of 16 scans are collected and
averaged.

e 13C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence
with a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second.
Approximately 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.
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o Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, and
the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS
signal at 0.00 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: A drop of neat Phenoxyacetaldehyde liquid is placed between two
potassium bromide (KBr) or sodium chloride (NacCl) salt plates to form a thin capillary film.

e Instrumentation: The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR)
spectrometer.

o Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm~1) with a
resolution of 4 cm~1. A background spectrum of the clean salt plates is recorded and
automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to
improve the signal-to-noise ratio.

» Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands
corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

» Sample Introduction: A dilute solution of Phenoxyacetaldehyde in a volatile organic solvent
(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a
gas chromatograph (GC-MS) for separation and purification.

 Instrumentation: An electron ionization (EI) mass spectrometer is used for the analysis.

« lonization: The sample molecules are bombarded with a beam of electrons with an energy of
70 eV, causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.

o Detection: The abundance of each ion is measured by an electron multiplier detector, and
the data is presented as a mass spectrum.
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of Phenoxyacetaldehyde.
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Caption: Logical workflow for the spectroscopic analysis of Phenoxyacetaldehyde.

» To cite this document: BenchChem. [Spectroscopic Profile of Phenoxyacetaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585835#spectroscopic-data-of-
phenoxyacetaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1585835?utm_src=pdf-body
https://www.benchchem.com/product/b1585835?utm_src=pdf-body-img
https://www.benchchem.com/product/b1585835?utm_src=pdf-body
https://www.benchchem.com/product/b1585835#spectroscopic-data-of-phenoxyacetaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b1585835#spectroscopic-data-of-phenoxyacetaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b1585835#spectroscopic-data-of-phenoxyacetaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b1585835#spectroscopic-data-of-phenoxyacetaldehyde-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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